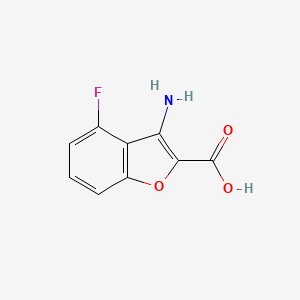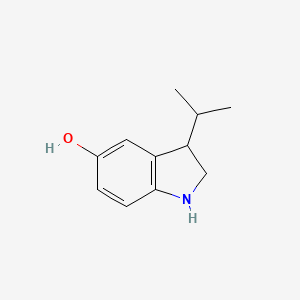
3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification techniques such as chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the indole ring.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups to the indole ring.
科学的研究の応用
3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the indole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Another indole derivative with a hydroxyl group at the 3-position.
5-Hydroxyindole: Similar structure but lacks the isopropyl group.
Tryptophol: Contains a hydroxyl group at the 3-position and an ethyl group at the 2-position.
Uniqueness
3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol is unique due to the presence of both the isopropyl group and the hydroxyl group on the indole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
3-propan-2-yl-2,3-dihydro-1H-indol-5-ol |
InChI |
InChI=1S/C11H15NO/c1-7(2)10-6-12-11-4-3-8(13)5-9(10)11/h3-5,7,10,12-13H,6H2,1-2H3 |
InChIキー |
QTQUBOPOMAEGMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CNC2=C1C=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



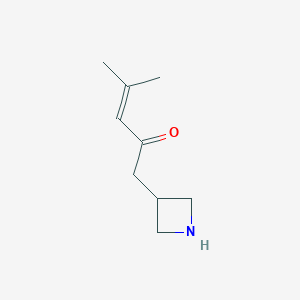
![ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride](/img/structure/B13206686.png)
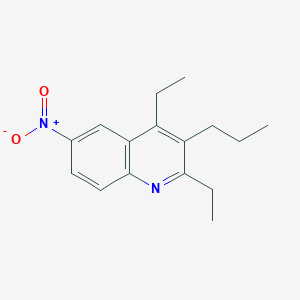



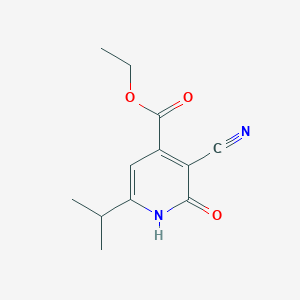

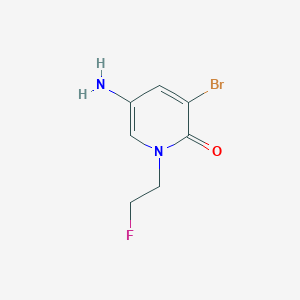
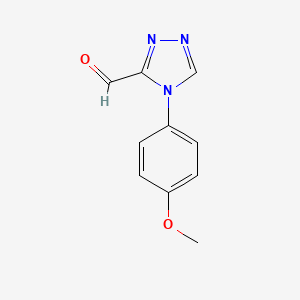
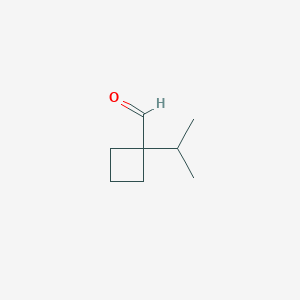
![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)
